TAMRA-PEG8-Alkyne
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Overview
Description
TAMRA-PEG8-Alkyne is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units. This compound is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . It is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG8-Alkyne involves the conjugation of TAMRA with PEG units and an alkyne group. The process typically includes the following steps:
Activation of TAMRA: TAMRA is activated using a suitable reagent to introduce a reactive group.
Conjugation with PEG: The activated TAMRA is then reacted with PEG units to form TAMRA-PEG.
Introduction of Alkyne Group: Finally, an alkyne group is introduced to the TAMRA-PEG conjugate to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG8-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and specific, forming a stable triazole linkage .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA .
Scientific Research Applications
TAMRA-PEG8-Alkyne is widely used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of TAMRA-PEG8-Alkyne involves its ability to undergo CuAAC with azide-containing molecules. The alkyne group in this compound reacts with the azide group in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting target molecules in various applications .
Comparison with Similar Compounds
Similar Compounds
TAMRA-Alkyne: A similar compound that lacks the PEG units, making it less hydrophilic and potentially less versatile in certain applications.
TAMRA-PEG4-Alkyne: Contains fewer PEG units, which may affect its solubility and reactivity compared to TAMRA-PEG8-Alkyne.
Uniqueness
This compound is unique due to its eight PEG units, which enhance its solubility and biocompatibility. This makes it more suitable for applications in biological systems where solubility and reduced non-specific binding are crucial .
Properties
Molecular Formula |
C45H61N3O12 |
---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H22N2O3.C21H39NO9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-24-7-9-26-11-13-28-15-17-30-19-20-31-18-16-29-14-12-27-10-8-25-6-4-22-21(2)23/h5-14H,1-4H3;1H,4-20H2,2H3,(H,22,23) |
InChI Key |
JGLSPYHUDWPGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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